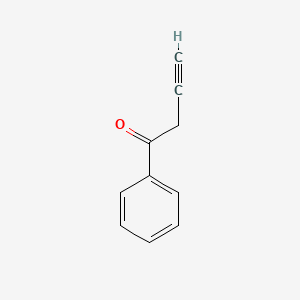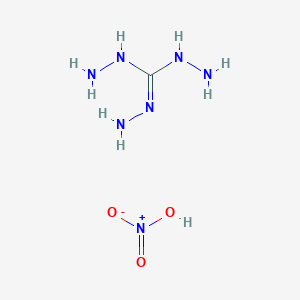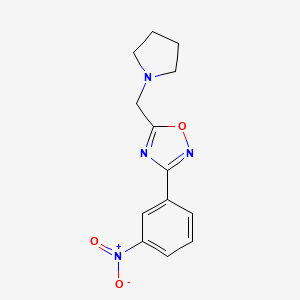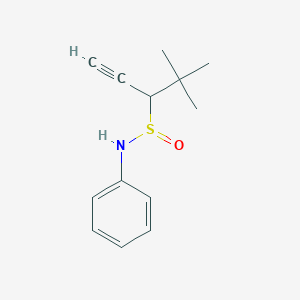
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is an organic compound with a unique structure that includes a sulfinamide group attached to a pent-1-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide typically involves the reaction of 4,4-dimethylpent-1-yne with N-phenylsulfinamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating its nucleophilic attack on the alkyne. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfonamide.
Reduction: 4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide or 4,4-Dimethyl-N-phenylpentane-3-sulfinamide.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloadditions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the sulfinamide group can interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The alkyne group can also participate in click chemistry reactions, forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-1-yne: Lacks the sulfinamide group, making it less versatile in terms of functional group transformations.
N-Phenylsulfinamide: Lacks the alkyne group, limiting its applications in click chemistry.
4,4-Dimethyl-N-phenylpent-1-ene-3-sulfinamide:
Uniqueness
4,4-Dimethyl-N-phenylpent-1-yne-3-sulfinamide is unique due to the presence of both the alkyne and sulfinamide groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
88861-17-0 |
|---|---|
Molekularformel |
C13H17NOS |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
4,4-dimethyl-N-phenylpent-1-yne-3-sulfinamide |
InChI |
InChI=1S/C13H17NOS/c1-5-12(13(2,3)4)16(15)14-11-9-7-6-8-10-11/h1,6-10,12,14H,2-4H3 |
InChI-Schlüssel |
MNYKMUQZQYERRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C#C)S(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



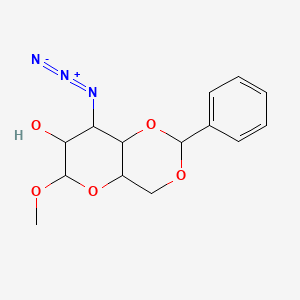
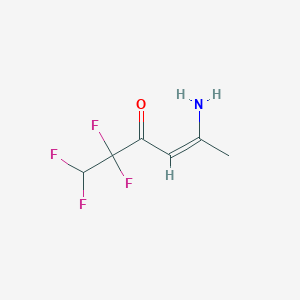
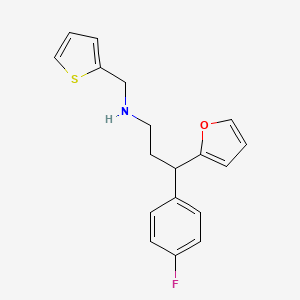
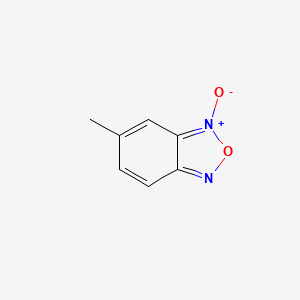
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
